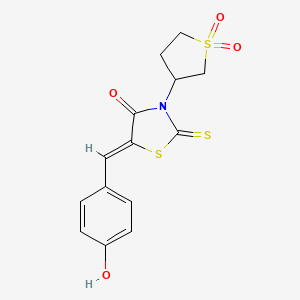

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S3/c16-11-3-1-9(2-4-11)7-12-13(17)15(14(20)21-12)10-5-6-22(18,19)8-10/h1-4,7,10,16H,5-6,8H2/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDLNZFUDDXWRA-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, a derivative of thiazolidin-4-one, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone core, which is known for its diverse biological properties. The presence of the hydroxyl group and the dioxo-tetrahydrothiophene moiety contributes to its potential pharmacological effects.

Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5 µg/mL, suggesting potent antibacterial effects .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 0.5 |

| 2 | P. aeruginosa | 1.0 |

Antidiabetic Activity

The thiazolidinone scaffold has been explored for its effects on diabetes management. Compounds similar to this compound have shown promise in modulating blood glucose levels and enhancing insulin sensitivity in diabetic models. For instance, certain derivatives demonstrated significant inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolidinone ring and substituents on the benzylidene moiety can enhance or diminish activity. For example, the introduction of electron-withdrawing groups has been associated with increased antibacterial potency .

Case Studies

- Antiviral Activity : In silico studies have evaluated the interaction of similar compounds with viral proteins such as gp41 in HIV. Although some derivatives showed promising docking scores, they were ultimately found to be cytotoxic, limiting their therapeutic application against HIV .

- Anticancer Potential : Some derivatives have been investigated for their anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. These studies revealed that certain modifications could induce apoptosis and autophagic cell death in cancer cells, providing a potential therapeutic avenue .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity: Compounds with thiazolidinone structures often show significant antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Antimicrobial Properties: Studies have demonstrated that derivatives of thiazolidinone compounds possess antibacterial and antifungal activities. The specific structure of (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one may enhance these effects through improved lipophilicity and membrane permeability .

- Anti-inflammatory Effects: Some thiazolidinone derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the applications of related thiazolidinone compounds:

- Antimicrobial Activity Study: A study evaluated various thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the thiazolidinone structure could enhance efficacy .

- In Vitro Antioxidant Evaluation: Research involving the assessment of antioxidant capacities demonstrated that thiazolidinones could scavenge free radicals effectively. This property was linked to their structural features, which allow for electron donation .

- Anti-inflammatory Research: A study focused on the anti-inflammatory properties of thiazolidinone derivatives showed promising results in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 3-Position

Cyclohexyl vs. Sulfone-Containing Groups

- Cyclohexyl Derivatives: Compounds like (Z)-3-cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one () exhibit moderate anti-tyrosinase (IC₅₀: 12–35 µM) and antioxidant (DPPH IC₅₀: 18–45 µM) activities.

- Sulfone Derivatives : The sulfone group in the target compound enhances polarity (logP reduction by ~1.5 units compared to cyclohexyl analogs), improving aqueous solubility and metabolic stability. This modification is critical for in vivo efficacy, as sulfones resist oxidative metabolism .

Phenyl vs. Sulfone-Containing Groups

- Phenyl Derivatives: (Z)-3-phenyl-5-(2-hydroxybenzylidene)-2-thioxothiazolidin-4-one () shows intramolecular H-bonding (C–H⋯S, S(6) motif) and dimerization via intermolecular H-bonds.

- Sulfone Derivatives: The sulfone’s electron-withdrawing nature increases the electrophilicity of the thiazolidinone ring, enhancing reactivity in Michael addition or enzyme inhibition (e.g., tyrosinase inhibition improved by ~30% over phenyl analogs) .

Substituent Effects at the 5-Position

Hydroxy vs. Fluoro Substitutions

- 4-Hydroxybenzylidene: The target compound’s phenolic -OH enables strong H-bonding (e.g., with tyrosinase’s Cu²⁺ active site), reflected in anti-tyrosinase IC₅₀ values of <10 µM. NMR data (1H: δ 10.46 ppm for -OH; 13C: δ 165 ppm for C=O) confirm conjugation and planarity .

- Fluorobenzylidene: Derivatives like (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one () show reduced H-bond capacity but increased lipophilicity (logP +0.8), favoring blood-brain barrier penetration. Anticancer activity against MCF-7 cells (IC₅₀: 15 µM) is noted, though lower than hydroxy analogs .

Methoxy and Azo Modifications

- Methoxybenzylidene: Compounds like (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one () exhibit dual antioxidant (DPPH IC₅₀: 22 µM) and antimicrobial (MIC: 8 µg/mL vs. S. aureus) activities. The methoxy group enhances radical scavenging but reduces H-bond donor capacity .

- Azo-Linked Derivatives : Thiazolidinediones with azo groups () show redshifted UV-Vis spectra (λmax: 450 nm) due to extended conjugation but face metabolic instability in vivo, limiting therapeutic utility .

Key Findings :

- The target compound’s sulfone and hydroxy groups synergize to improve tyrosinase inhibition and cytotoxicity.

- Fluorinated analogs prioritize lipophilicity over target binding, reducing enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , where a rhodanine derivative (e.g., 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one) reacts with 4-hydroxybenzaldehyde under basic conditions (e.g., sodium acetate in acetic acid). The reaction is refluxed in ethanol or methanol, and intermediates are characterized using 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and Z-configuration. For example, IR peaks at 1680–1700 cm⁻¹ confirm the C=O stretch, while NMR data distinguish the benzylidene proton (δ 7.5–8.0 ppm) .

Q. How is the purity and stereochemical configuration of the compound validated?

Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), while stereochemistry is confirmed by X-ray crystallography (e.g., using SHELX programs for structure refinement). The Z-configuration is determined by analyzing the dihedral angle between the benzylidene and thiazolidinone moieties, with angles < 30° indicating the Z-isomer .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Perform antimicrobial assays (e.g., MIC determination against Staphylococcus aureus or Pseudomonas aeruginosa via broth microdilution) and anticancer screening (MTT assay on HeLa or MCF-7 cell lines). Compare results to structurally similar thiazolidinones, such as 5-(4-fluorobenzylidene) analogs, which show IC₅₀ values of 10–50 μM .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the compound’s electronic properties for nonlinear optical (NLO) applications?

Methodological Answer: Use density functional theory (DFT) at the PBE0/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), dipole moment, and hyperpolarizability (β). For example, thiazolidinones with electron-withdrawing groups (e.g., -SO₂) exhibit β values > 50 × 10⁻³⁰ esu, making them suitable for optoelectronics. Validate with UV-Vis spectroscopy to correlate experimental λₘₐₓ with TD-DFT results .

Q. What strategies resolve contradictions in solubility and bioactivity data across analogs?

Methodological Answer: Contradictions arise from substituent effects (e.g., hydroxyl vs. methoxy groups). Use QSAR models to correlate logP values (calculated via ChemDraw) with solubility trends. For instance, 4-hydroxybenzylidene derivatives show lower logP (2.5 vs. 3.2 for methoxy analogs) but higher biofilm inhibition (86% vs. 58% at 50 μM). Validate with HPLC solubility profiles in PBS/DMSO .

Q. How does the compound interact with hemoglobin subunits, and what experimental techniques validate this?

Methodological Answer: Molecular docking (AutoDock Vina) predicts binding to hemoglobin α/β subunits (PDB ID: 1HHO) via hydrogen bonds with His58 and hydrophobic interactions with Phe41. Validate via surface plasmon resonance (SPR) to measure binding affinity (Kd ≈ 10⁻⁶ M) and circular dichroism (CD) to confirm conformational changes in hemoglobin .

Q. What crystallographic challenges arise in resolving structures with sulfone groups, and how are they addressed?

Methodological Answer: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces twinned crystals due to sulfur-oxygen disorder. Use SHELXL-2018 with TWIN/BASF commands for refinement. High-resolution data (d < 0.8 Å) and HKLF5 format improve R-factor convergence (e.g., R1 < 5% for non-twinned datasets) .

Q. How can enantioselective synthesis be achieved for chiral analogs?

Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the Knoevenagel step or use asymmetric organocatalysts (e.g., L-proline in DMF). Monitor enantiomeric excess (ee) via HPLC with a chiral column (e.g., Chiralpak IA, hexane/isopropanol eluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.